(Carbethoxymethylene)triphenylphosphorane

概述

描述

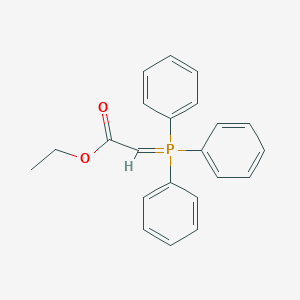

(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) is a Wittig reagent widely used in organic synthesis for the preparation of α,β-unsaturated esters via olefination reactions. Its structure comprises a carbethoxy (ethoxycarbonyl) group attached to a methylene unit bonded to a triphenylphosphoranylidene moiety. This reagent is air-stable, commercially available, and operates under mild conditions, making it a practical choice for diverse applications .

准备方法

Classical Synthesis Methods

Triphenylphosphine and Ethyl Bromoacetate Reaction

The foundational approach involves the nucleophilic substitution of ethyl bromoacetate by triphenylphosphine, followed by deprotonation to yield the target phosphorane. In a representative procedure, triphenylphosphine (38 mmol) is dissolved in toluene (50 mL), and ethyl bromoacetate-13C2 (23.7 mmol) is added dropwise at 20–30°C. After 16 hours, toluene is removed via rotary evaporation, and the residue is dissolved in dichloromethane. Adjusting the pH to ≈10 with sodium hydroxide precipitates the product, which is isolated in 87% yield after drying . This method highlights the compatibility of aromatic solvents with phosphonium salt formation, though prolonged reaction times are necessary for complete conversion.

Solvent and Base Variations

Organic Syntheses documents alternative conditions using dichloromethane or acetonitrile as solvents. For instance, combining triphenylphosphine with ethyl bromoacetate in dichloromethane and triethylamine (2 equiv.) at room temperature for 18 hours affords the phosphorane in 40% yield . Substituting acetonitrile as the solvent reduces the reaction time to 10 minutes while increasing the yield to 55% . These variations underscore the critical role of solvent polarity in stabilizing the transition state and facilitating deprotonation.

Optimized Industrial Synthesis

Single-Pot Reaction Systems

Recent patents disclose streamlined protocols that eliminate intermediate isolation. In one method, triphenylphosphine and ethyl bromoacetate are reacted in a toluene-water (1:2.5 v/v) biphasic system at 80°C for 12 hours . After phase separation, the aqueous layer is adjusted to pH 8.0–8.5 with sodium hydroxide, directly precipitating the product in 95% yield . This approach reduces solvent waste and operational steps, enhancing throughput for large-scale production.

Solvent Selection and Reusability

Comparative studies reveal that toluene-water mixtures outperform benzene or xylene due to improved phase separation and reduced emulsion formation . Notably, toluene can be recycled after washing with water, lowering manufacturing costs by ≈40% . The table below summarizes solvent effects on yield and purity:

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Toluene-H2O | 80 | 12 | 95 | 98 |

| Dichloromethane | 25 | 18 | 40 | 95 |

| Acetonitrile | 25 | 0.17 | 55 | 97 |

Isotopic Labeling Techniques

13C2-Labeled Synthesis

For tracer studies, ethyl bromoacetate-1,2-13C2 is reacted with triphenylphosphine in toluene under analogous conditions . Isotopic enrichment is preserved throughout the reaction, as confirmed by NMR and mass spectrometry . This method achieves 87% yield, demonstrating feasibility for synthesizing labeled Wittig reagents without compromising efficiency .

Yield Optimization and Reaction Conditions

Temperature and Time Dependencies

Elevating the reaction temperature to 80°C in biphasic systems accelerates phosphonium salt formation, completing the reaction in 12 hours versus 16 hours at 30°C . However, exceeding 90°C promotes side reactions, such as oxidation of triphenylphosphine to triphenylphosphine oxide .

Base Selection

Sodium hydroxide outperforms carbonate or phosphate bases in achieving optimal pH for product precipitation. Using 10% NaOH ensures rapid deprotonation while minimizing hydrolysis of the ester group . In contrast, triethylamine, though effective in homogeneous systems, necessitates additional purification steps to remove amine byproducts .

Comparative Analysis of Methodologies

The table below contrasts key parameters across representative procedures:

| Parameter | Classical | Industrial | Isotopic |

|---|---|---|---|

| Solvent | Toluene | Toluene-H2O | Toluene |

| Base | NaOH | NaOH | NaOH |

| Temperature (°C) | 20–30 | 80 | 20–30 |

| Time (h) | 16 | 12 | 16 |

| Yield (%) | 87 | 95 | 87 |

| Scalability | Moderate | High | Low |

Challenges and Practical Considerations

Moisture Sensitivity

The phosphorane’s hygroscopic nature necessitates anhydrous conditions during storage. Exposure to atmospheric moisture results in hydrolysis to triphenylphosphine oxide and ethyl acrylate, necessitating inert atmosphere handling .

Byproduct Management

Residual triphenylphosphine oxide (≤2%) is removed via recrystallization from hot ethanol, enhancing product purity to >98% . Industrial methods integrate solvent recovery systems to mitigate waste generation, aligning with green chemistry principles .

化学反应分析

Types of Reactions

(Ethoxycarbonylmethylene)triphenylphosphorane primarily undergoes Wittig reactions, where it reacts with aldehydes and ketones to form alkenes. This reaction is highly valuable in organic synthesis for constructing carbon-carbon double bonds .

Common Reagents and Conditions

Reagents: Aldehydes, ketones, bases (e.g., sodium hydride, potassium tert-butoxide)

Conditions: Aprotic solvents (e.g., THF, DMF), inert atmosphere (e.g., nitrogen or argon), room temperature to moderate heating.

Major Products

The major products of reactions involving (Ethoxycarbonylmethylene)triphenylphosphorane are alkenes, specifically ethyl-substituted alkenes when reacting with aldehydes or ketones .

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C22H21O2P

- Molecular Weight : 348.38 g/mol

- Structure : The compound features a phosphorane structure with triphenyl groups and an ethoxycarbonyl moiety, which contribute to its reactivity and utility in synthetic applications .

Applications in Organic Synthesis

-

Synthesis of α,β-Unsaturated Carbonyl Compounds :

- This compound is often employed as a reagent in the synthesis of α,β-unsaturated carbonyl compounds through Wittig reactions. This reaction involves the formation of alkenes from carbonyl compounds, enabling the construction of complex organic molecules.

- Case Study : In a study published by researchers, the use of this phosphorane led to high yields of desired alkenes when reacted with various aldehydes and ketones .

-

Formation of Ylides :

- The compound can generate ylides, which are crucial intermediates in organic synthesis. These ylides can then participate in various reactions, including cycloadditions and rearrangements.

- Example : The generation of ylide from this compound has been shown to facilitate the synthesis of cyclic compounds with significant biological activity .

Applications in Medicinal Chemistry

-

Drug Development :

- The compound's ability to form stable intermediates makes it useful in the development of pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects.

- Research Insight : Studies have indicated that modifications of this compound can lead to compounds with enhanced biological activity against specific targets in cancer therapy .

-

Bioconjugation Techniques :

- This compound has been utilized in bioconjugation strategies, linking biomolecules to therapeutic agents. This application is particularly relevant in targeted drug delivery systems.

- Case Study : A notable application involved conjugating this phosphorane with peptides to enhance their stability and efficacy in vivo .

Environmental Considerations

While this compound has significant applications, it is essential to consider its environmental impact. The compound is classified as hazardous, necessitating careful handling and disposal practices to mitigate risks associated with exposure and environmental contamination .

作用机制

The primary mechanism of action for (Ethoxycarbonylmethylene)triphenylphosphorane is its role as a Wittig reagent. In this capacity, it forms a phosphonium ylide that reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide .

相似化合物的比较

Key Features :

- Synthesis : Typically prepared from triphenylphosphine and ethyl bromoacetate, followed by deprotonation .

- Reactivity : Reacts with aldehydes to form α,β-unsaturated esters with high stereoselectivity (predominantly E-isomers) .

- Applications: Used in pharmaceuticals (e.g., EP3 antagonists , antiviral agents ), natural product synthesis (e.g., iso-merrilliaquinone ), and materials science .

Reactivity and Selectivity

(Carbethoxymethylene)triphenylphosphorane exhibits distinct advantages over other Wittig reagents:

Notes:

- The carbethoxy group stabilizes the ylide, enabling reactions at room temperature (RT) with aldehydes, whereas non-stabilized ylides (e.g., Ph₃P=CHPh) often require stronger bases or elevated temperatures .

- E-Selectivity is influenced by steric and electronic effects. For example, in the synthesis of trans-cinnamate esters, exclusive E-isomer formation is achieved due to the reagent’s bulkiness .

Stability and Handling

- Air Stability : Unlike moisture-sensitive ylides (e.g., Ph₃P=CH₂), this compound is air-stable and commercially available, simplifying storage and handling .

- Byproduct Management : Generates triphenylphosphine oxide (Ph₃P=O), which is easily removed via precipitation in hexane or column chromatography .

Substrate Compatibility

The reagent is versatile across substrates:

- Aldehydes : Aromatic (e.g., 4-fluorocinnamaldehyde ), aliphatic (e.g., cyclopropane carbaldehydes ), and heterocyclic aldehydes .

- Stereochemical Control: Effective in synthesizing E-configured α,β-unsaturated esters, critical for bioactive molecules like β-C-glycosylacetates and ferrociphenols .

Limitations :

- Less effective for sterically hindered aldehydes (e.g., tert-alkyl aldehydes), where competing side reactions may reduce yields .

Industrial and Scalability

- Gram-Scale Synthesis : Demonstrated in the preparation of spirocyclic α-proline chimeras (600 g scale) and antiviral intermediates .

- Flow Chemistry Compatibility : Comparable yields (82%) in batch and continuous flow systems, enabling process intensification .

Comparison with Horner-Wadsworth-Emmons (HWE) Reagents

| Parameter | Wittig (Ph₃P=CHCO₂Et) | HWE Reagents |

|---|---|---|

| Byproducts | Ph₃P=O (solid, easy removal) | Phosphonate salts (soluble, harder to remove) |

| Stereoselectivity | Moderate to high E | High E (via Z-selective modifications) |

| Functional Group Tolerance | Broad (e.g., esters, ethers) | Sensitive to strong acids/bases |

| Cost | Higher (triphenylphosphine) | Lower (phosphate precursors) |

Research Findings and Case Studies

- Pharmaceuticals : In EP3 antagonist synthesis, the reagent enabled a key Wittig step with 90% yield, outperforming alternatives in efficiency .

- Natural Products : Achieved 96% yield in a tandem oxidation-Wittig reaction for cyclopropane dicarboxylates .

- Stereochemical Challenges: In resorcinol synthesis, low diastereomeric ratios (trace products) highlighted limitations in highly congested systems .

生物活性

(Carbethoxymethylene)triphenylphosphorane, also known as ethyl (triphenylphosphoranylidene)acetate, is a phosphorane compound with a molecular formula of C22H21O2P. Its unique structure allows it to participate in various chemical reactions, particularly in organic synthesis. However, its biological activities are of significant interest in pharmacology and medicinal chemistry.

- Molecular Weight : 350.38 g/mol

- Melting Point : 128-130 °C

- Purity : ≥ 95%

- Storage : Recommended at 2-8 °C

Research indicates that this compound exhibits biological activity primarily through its ability to inhibit certain enzymes, notably cholinesterase. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may affect neurotransmission and has implications for neurodegenerative diseases .

1. Inhibition of Cholinesterase

This compound has been identified as an inhibitor of cholinesterase enzymes. This property suggests potential applications in treating conditions characterized by cholinergic dysfunction, such as Alzheimer's disease. The inhibition of cholinesterase can enhance cholinergic signaling by preventing the breakdown of acetylcholine, thereby improving cognitive functions .

2. Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. It has been shown to inhibit bacterial protein synthesis and interferes with the formation of cross-links within the peptidoglycan cell wall, which is critical for bacterial survival . This mechanism indicates its potential as a lead compound for developing new antibiotics.

3. DNA Replication Inhibition

The compound has also demonstrated the ability to inhibit DNA replication, which could be beneficial in cancer therapy. By interfering with DNA synthesis, it may help to limit the proliferation of cancer cells . This aspect warrants further investigation into its efficacy and safety as an anticancer agent.

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. How is (Carbethoxymethylene)triphenylphosphorane employed in Wittig reactions to synthesize α,β-unsaturated esters?

this compound acts as a Wittig reagent, reacting with aldehydes or ketones to form α,β-unsaturated esters. The reaction typically proceeds in polar aprotic solvents (e.g., NMP, dichloromethane) under reflux or microwave irradiation (210°C, 3 h). For example, reacting 3-bromo-2-hydroxybenzaldehyde with this reagent yields ethyl cinnamate derivatives via olefination . Key steps include:

- Mechanism : Formation of a ylide intermediate that attacks the carbonyl group.

- Conditions : Solvent choice (NMP for high-temperature reactions), stoichiometric equivalence (1:1 aldehyde:reagent), and purification via column chromatography (hexane/ethyl acetate gradients) .

- Yield Optimization : Excess reagent (1.1–1.2 equiv) improves conversion, especially for sterically hindered substrates .

Q. What storage and handling protocols are critical for maintaining this compound stability?

- Storage : Store at 0–6°C in airtight containers to prevent moisture absorption and decomposition .

- Handling : Use in well-ventilated areas with PPE (gloves, goggles) to avoid inhalation or skin contact. Triphenylphosphine oxide byproducts require filtration during workup .

- Safety : Avoid strong oxidizers; decomposition releases toxic phosphorus oxides .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective syntheses using this compound under microwave or flow chemistry?

- Microwave Irradiation : Enhances reaction efficiency (e.g., Wittig reactions with 4-phenylcyclohexanone achieve higher yields in reduced time vs. conventional heating) .

- Flow Chemistry : Continuous flow systems improve scalability and stereocontrol. For glycosyl acetate synthesis, flow conditions (toluene, 3 equiv reagent) reduced reaction time while maintaining 82% yield and stereoselectivity .

- Key Parameters :

| Condition | Batch vs. Flow Comparison | Reference |

|---|---|---|

| Reaction Time | 3 h (batch) vs. 30 min (flow) | |

| Solvent | Toluene preferred for low polarity | |

| Temperature | 210°C (microwave) vs. RT (flow) |

Q. What strategies resolve low conversion or diastereomeric ratio challenges in this compound-mediated reactions?

- Excess Reagent : Adding 10–20% excess reagent drives reactions to completion, as seen in fluorophenyl penta-dienoate synthesis .

- Derivatization : Post-reaction derivatization (e.g., Michael addition) improves isolability of low-yield products .

- Analytical Troubleshooting : Use ^1H NMR to monitor reaction progress and TLC to detect intermediates. For diastereomers, chiral chromatography (e.g., UPCC) determines enantiomeric excess .

Q. How do electronic effects of aldehydes/ketones influence regioselectivity in Wittig reactions with this compound?

Electron-deficient aldehydes (e.g., 4-fluorocinnamaldehyde) exhibit slower reaction kinetics due to reduced electrophilicity, requiring extended reaction times (2–24 h) . Conversely, electron-rich substrates (e.g., 4-phenylcyclohexanone) achieve higher yields (83%) under standard conditions . Steric hindrance in ortho-substituted aldehydes further reduces reactivity, necessitating optimized stoichiometry .

Q. What spectroscopic methods are essential for characterizing products from this compound reactions, and how are data contradictions addressed?

- Key Techniques :

- ^1H/^13C NMR : Confirm trans-configuration via coupling constants (J = 15–16 Hz for α,β-unsaturated esters) .

- HRMS : Validate molecular weights (e.g., [M+Na]+ for ethyl cinnamate derivatives) .

- Contradiction Resolution :

- Unexpected peaks: Use 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Diastereomer ambiguity: Compare experimental vs. calculated optical rotations or employ X-ray crystallography .

Q. How can tandem reactions involving this compound be designed for complex heterocycle synthesis?

- Wittig-Michael Tandem : React the Wittig product (α,β-ester) with nucleophiles in a 1,4-Michael addition to form cyclic lactones (90% yield) .

- Example : Reaction of α-hydroxylactams with the reagent produces ethylenic esters, which undergo intramolecular cyclization to yield antiproliferative agents .

Q. Methodological Considerations

Q. What are best practices for scaling up this compound reactions while maintaining selectivity?

- Batch Scaling : Use gradual reagent addition to control exothermicity; isolate triphenylphosphine oxide byproducts via hexane precipitation .

- Flow Systems : Ensure consistent reagent mixing and temperature control to prevent side reactions (e.g., over-olefination) .

- Yield vs. Scale :

| Scale (mmol) | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 0.1 | 83 | Batch, RT | |

| 2.0 | 82 | Flow, 30 min |

属性

IUPAC Name |

ethyl 2-(triphenyl-λ5-phosphanylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHPVYJPDKJYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061485 | |

| Record name | Acetic acid, (triphenylphosphoranylidene)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | (Carbethoxymethylene)triphenylphosphorane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1099-45-2 | |

| Record name | Ethyl triphenylphosphoranylideneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (triphenylphosphanylidene)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001099452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Carbethoxymethylene)triphenylphosphorane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(triphenylphosphoranylidene)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (triphenylphosphoranylidene)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (triphenylphosphoranylidene)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (triphenylphosphanylidene)acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX75SQL8ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。